molecular formula C27H29N5O2S B1649563 2-[(6,6-Dimethyl-7-oxo-11-propyl-5,6,7,11-tetrahydrobenzo[H][1,2,4]triazolo[3,4-B]quinazolin-9-YL)sulfanyl]-N-(3-methylphenyl)acetamide CAS No. 1018135-79-9

2-[(6,6-Dimethyl-7-oxo-11-propyl-5,6,7,11-tetrahydrobenzo[H][1,2,4]triazolo[3,4-B]quinazolin-9-YL)sulfanyl]-N-(3-methylphenyl)acetamide

Cat. No.: B1649563
CAS No.: 1018135-79-9
M. Wt: 487.6
InChI Key: VRLWGTDVGXELLT-UHFFFAOYSA-N
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Description

2-[(6,6-Dimethyl-7-oxo-11-propyl-5,6,7,11-tetrahydrobenzo[H][1,2,4]triazolo[3,4-B]quinazolin-9-YL)sulfanyl]-N-(3-methylphenyl)acetamide is a complex organic compound with a unique structure that includes a benzo[h][1,2,4]triazolo[3,4-b]quinazoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6,6-Dimethyl-7-oxo-11-propyl-5,6,7,11-tetrahydrobenzo[H][1,2,4]triazolo[3,4-B]quinazolin-9-YL)sulfanyl]-N-(3-methylphenyl)acetamide typically involves multiple steps The starting materials are often commercially available or can be synthesized through known procedures

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[(6,6-Dimethyl-7-oxo-11-propyl-5,6,7,11-tetrahydrobenzo[H][1,2,4]triazolo[3,4-B]quinazolin-9-YL)sulfanyl]-N-(3-methylphenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone, while reduction could produce a thioether.

Scientific Research Applications

2-[(6,6-Dimethyl-7-oxo-11-propyl-5,6,7,11-tetrahydrobenzo[H][1,2,4]triazolo[3,4-B]quinazolin-9-YL)sulfanyl]-N-(3-methylphenyl)acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a lead compound for drug discovery.

    Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: The compound might be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[(6,6-Dimethyl-7-oxo-11-propyl-5,6,7,11-tetrahydrobenzo[H][1,2,4]triazolo[3,4-B]quinazolin-9-YL)sulfanyl]-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(6,6-dimethyl-7-oxo-11-propyl-5,6,7,11-tetrahydrobenzo[h][1,2,4]triazolo[3,4-b]quinazolin-9-yl)thio]-N-(4-methylphenyl)acetamide
  • 2-[(6,6-dimethyl-7-oxo-11-propyl-5,6,7,11-tetrahydrobenzo[h][1,2,4]triazolo[3,4-b]quinazolin-9-yl)thio]-N-(2-methylphenyl)acetamide

Uniqueness

The uniqueness of 2-[(6,6-Dimethyl-7-oxo-11-propyl-5,6,7,11-tetrahydrobenzo[H][1,2,4]triazolo[3,4-B]quinazolin-9-YL)sulfanyl]-N-(3-methylphenyl)acetamide lies in its specific substitution pattern and the presence of the benzo[h][1,2,4]triazolo[3,4-b]quinazoline core. This structure may confer unique chemical and biological properties that differentiate it from similar compounds.

Properties

CAS No.

1018135-79-9

Molecular Formula

C27H29N5O2S

Molecular Weight

487.6

IUPAC Name

2-[(9,9-dimethyl-11-oxo-15-propyl-12,14,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,16-hexaen-13-yl)sulfanyl]-N-(3-methylphenyl)acetamide

InChI

InChI=1S/C27H29N5O2S/c1-5-13-31-25-29-23-20-12-7-6-10-18(20)15-27(3,4)22(23)24(34)32(25)26(30-31)35-16-21(33)28-19-11-8-9-17(2)14-19/h6-12,14H,5,13,15-16H2,1-4H3,(H,28,33)

InChI Key

VRLWGTDVGXELLT-UHFFFAOYSA-N

SMILES

CCCN1C2=NC3=C(C(=O)N2C(=N1)SCC(=O)NC4=CC=CC(=C4)C)C(CC5=CC=CC=C53)(C)C

Canonical SMILES

CCCN1C2=NC3=C(C(=O)N2C(=N1)SCC(=O)NC4=CC=CC(=C4)C)C(CC5=CC=CC=C53)(C)C

Origin of Product

United States

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